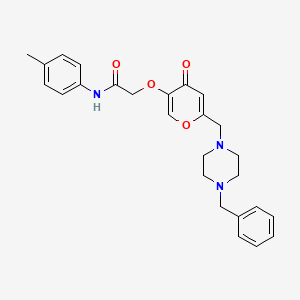

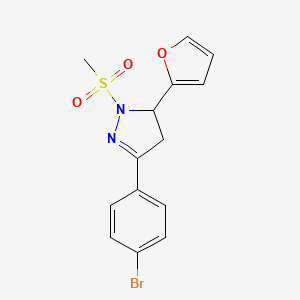

![molecular formula C16H16ClN5 B2433062 1-(2-clorofenil)-N-ciclopentil-1H-pirazolo[3,4-d]pirimidin-4-amina CAS No. 1171706-06-1](/img/structure/B2433062.png)

1-(2-clorofenil)-N-ciclopentil-1H-pirazolo[3,4-d]pirimidin-4-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic molecule. It belongs to the class of organic compounds known as pyrazolopyrimidines . These compounds are characterized by a fused pyrazole and pyrimidine ring structure .

Synthesis Analysis

The synthesis of pyrazolopyrimidines has been reported in various studies. One method involves ultrasonic-assisted synthesis, which uses a Huisgen 1,3-dipolar cycloaddition reaction . Another method involves a one-flask procedure, which has been described as a plausible mechanism for the synthesis of pyrazolo[3,4-d]pyrimidines .Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines is characterized by a fused pyrazole and pyrimidine ring structure . The structure of the compound can be confirmed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy .Chemical Reactions Analysis

Pyrazolopyrimidines have been found to exhibit various chemical reactions. They have been synthesized using one-pot multicomponent reactions . The reactions involve the use of various reagents and catalysts, and the products have been found to exhibit significant biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its structure and the nature of its constituent atoms and groups. The compound’s lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells .Aplicaciones Científicas De Investigación

Potencial terapéutico

Los derivados de piridopirimidina, que incluyen el compuesto 1-(2-clorofenil)-N-ciclopentil-1H-pirazolo[3,4-d]pirimidin-4-amina, han mostrado interés terapéutico y se han aprobado para su uso como terapéuticos . Se sintetizan utilizando varios protocolos y se han estudiado por su potencial en el desarrollo de nuevas terapias .

Agentes anticancerígenos

Las pirido[2,3-d]pirimidinas tienen un amplio espectro de actividades, incluidas las actividades antitumorales . Se han estudiado por su potencial contra varios objetivos del cáncer, incluidas la tirosina quinasa, las proteínas quinasas reguladas por señales extracelulares – quinasa ABL, la fosfatidilinositol-3 quinasa, la diana de rapamicina en mamíferos, las quinasas de proteínas activadas por mitógenos p38, BCR-ABL, la dihidrofolato reductasa, la quinasa dependiente de ciclina, la fosfodiesterasa, KRAS y los receptores del factor de crecimiento de fibroblastos .

Inhibición de RIPK1

Algunos compuestos similares al this compound han mostrado una potente inhibición de RIPK1, una proteína quinasa involucrada en la necroptosis, una forma de muerte celular programada . Estos compuestos podrían proteger eficazmente las células de la necroptosis y atenuar la muerte celular necrótica de las células endoteliales vasculares inducida por células tumorales tanto in vitro como in vivo .

Actividades antitumorales contra líneas celulares específicas del cáncer

Los derivados de 1,2,3-triazolo[4,5-d]pirimidina, que son similares al compuesto this compound, se han sintetizado y evaluado por sus actividades antitumorales contra cinco líneas celulares humanas del cáncer (MGC-803, MCF-7, EC-109, PC-3 y Hela) in vitro .

Actividad antibacteriana

Las pirazolo[3,4-d]pirimidinas, que incluyen el compuesto this compound, han mostrado actividad antibacteriana contra la bacteria Gram-positiva S. aureus y la bacteria Gram-negativa Escherichia coli .

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound’s interaction with CDK2 also induces apoptosis within cells .

Biochemical Pathways

The compound affects the cell cycle progression pathway by inhibiting CDK2 . This inhibition disrupts the normal transition from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest . The compound also induces apoptosis, a form of programmed cell death .

Pharmacokinetics

The compound’s degree of lipophilicity allows it to diffuse easily into cells . This property enhances its bioavailability, allowing it to reach its target effectively . .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also shows moderate activity against HepG-2 with an IC50 range of (48–90 nM) .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of different halogens in the compound can affect its antitubercular activity . .

Direcciones Futuras

The future directions in the research of pyrazolopyrimidines involve the design and synthesis of new derivatives with improved biological activity. These compounds have potential applications in the treatment of various diseases, including cancer . Further studies are needed to fully understand their mechanism of action and to optimize their physical and chemical properties for therapeutic use .

Análisis Bioquímico

Biochemical Properties

1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to interact with a variety of enzymes and proteins. For instance, it has been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation . This interaction is believed to be due to the compound’s ability to fit into the active site of the enzyme, forming essential hydrogen bonds .

Cellular Effects

In cellular studies, 1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has demonstrated potent cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It appears to exert its effects by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

The molecular mechanism of action of 1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with CDK2. The compound fits well into the active site of CDK2, forming essential hydrogen bonds . This interaction results in the inhibition of the enzyme, which in turn disrupts cell cycle progression and induces apoptosis .

Temporal Effects in Laboratory Settings

While specific temporal effects of 1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have not been reported, compounds of the pyrazolo[3,4-d]pyrimidine class have been noted for their stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in animal models have not been specifically reported. Related compounds have shown dose-dependent effects in various studies .

Metabolic Pathways

Given its structural similarity to other pyrazolo[3,4-d]pyrimidines, it may be involved in similar metabolic processes .

Transport and Distribution

Related compounds have been shown to interact with various transporters and binding proteins .

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-N-cyclopentylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5/c17-13-7-3-4-8-14(13)22-16-12(9-20-22)15(18-10-19-16)21-11-5-1-2-6-11/h3-4,7-11H,1-2,5-6H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQCHFSYVLRQBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

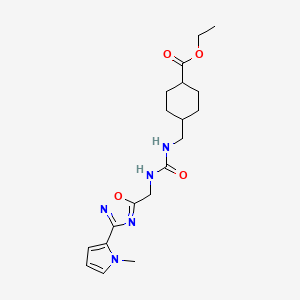

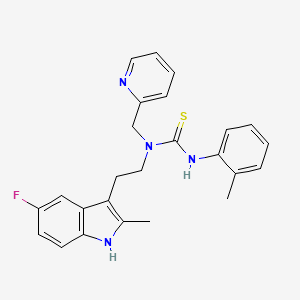

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea](/img/structure/B2432981.png)

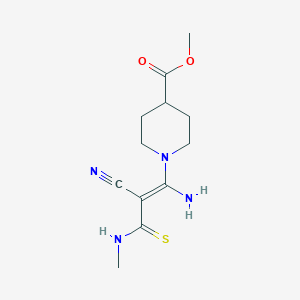

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2432986.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2432990.png)

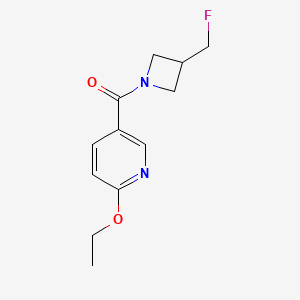

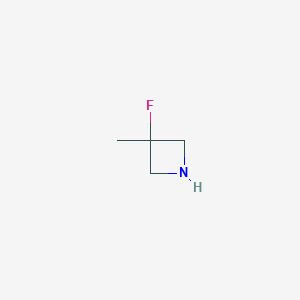

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2432991.png)

![methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2432999.png)

![5-(2-Thienylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2433000.png)